7-ヒドロキシクマリン-4-酢酸

概要

説明

7-Hydroxycoumarin-4-acetic acid is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. 7-Hydroxycoumarin-4-acetic acid is particularly notable for its use as a fluorescent probe in biochemical research due to its ability to emit blue fluorescence when excited by ultraviolet light .

科学的研究の応用

7-Hydroxycoumarin-4-acetic acid has numerous applications in scientific research:

Fluorescent Labeling: Used for labeling peptides, proteins, and other biological molecules to study their interactions and functions.

Enzyme Substrates: Employed in the synthesis of specific enzyme substrates for diseases such as Maroteaux-Lamy and Morquio A.

Biochemical Probes: Utilized as a probe in various biochemical assays to detect and quantify biological molecules.

Medical Research: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

作用機序

Target of Action

7-Hydroxycoumarin-4-acetic acid is primarily used as a pH indicator dye . It is covalently bound to bovine serum albumin (BSA) at the positions of reactive amino groups . BSA is a protein that has a significant role in drug binding, transport, and metabolism.

Mode of Action

The compound interacts with its target, BSA, by forming a covalent bond at the positions of reactive amino groups . This interaction results in a change in the fluorescence properties of the compound, making it a useful tool in fluorescent labeling of biomolecules .

Biochemical Pathways

Coumarins, the parent compounds of 7-hydroxycoumarin-4-acetic acid, are known to have various biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects . They are also known for their strong fluorescence, which is utilized in fluorescent probes, dyes, and optical materials .

Pharmacokinetics

It is known that the addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine . This suggests that the compound may have good bioavailability.

Result of Action

The primary result of the action of 7-Hydroxycoumarin-4-acetic acid is the change in fluorescence properties when it binds to BSA . This makes it a valuable tool in the field of biochemistry for labeling peptides and proteins to give blue fluorescence .

Action Environment

The action of 7-Hydroxycoumarin-4-acetic acid can be influenced by environmental factors. For instance, it is recommended to keep the compound in a dry, cool, and well-ventilated place, protected from long-term exposure to light . These conditions help maintain the stability and efficacy of the compound.

生化学分析

Biochemical Properties

7-Hydroxycoumarin-4-acetic acid is known for its role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . This suggests that 7-Hydroxycoumarin-4-acetic acid may interact with key enzymes and proteins involved in cell proliferation .

Cellular Effects

The effects of 7-Hydroxycoumarin-4-acetic acid on various types of cells and cellular processes are profound. It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to 7-Hydroxycoumarin-4-acetic acid resulted in an impairment in patterning of intersegmental vessels, dorsal aorta, and other structures, accompanied by increased site-specific cellular apoptosis .

Molecular Mechanism

The molecular mechanism of action of 7-Hydroxycoumarin-4-acetic acid involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxycoumarin-4-acetic acid have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Hydroxycoumarin-4-acetic acid vary with different dosages in animal models . For example, exposure to 7-Hydroxycoumarin-4-acetic acid resulted in declined heart rates in a dose-dependent manner .

Metabolic Pathways

7-Hydroxycoumarin-4-acetic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Transport and Distribution

7-Hydroxycoumarin-4-acetic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxycoumarin-4-acetic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxycoumarin with malonic acid in the presence of a base such as piperidine. The reaction is usually performed in a solvent like ethanol under reflux conditions .

Industrial Production Methods

For industrial production, the synthesis of 7-Hydroxycoumarin-4-acetic acid can be scaled up using similar reaction conditions. The process involves careful control of temperature, reaction time, and purification steps to ensure high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

7-Hydroxycoumarin-4-acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

類似化合物との比較

Similar Compounds

Umbelliferone (7-Hydroxycoumarin): Similar in structure but lacks the acetic acid group.

4-Methylumbelliferone: Contains a methyl group at the 4-position instead of the acetic acid group.

Esculetin (6,7-Dihydroxycoumarin): Contains an additional hydroxyl group at the 6-position.

Uniqueness

7-Hydroxycoumarin-4-acetic acid is unique due to its combination of the hydroxyl group at the 7-position and the acetic acid group at the 4-position. This structural arrangement enhances its solubility and reactivity, making it a versatile compound for various applications in scientific research .

特性

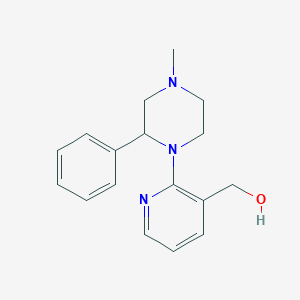

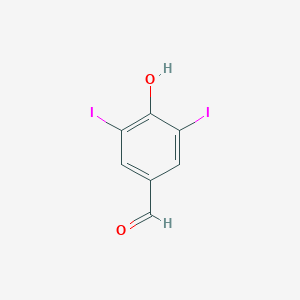

IUPAC Name |

2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHPMQBVNXMPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943938 | |

| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-82-9, 21392-45-0 | |

| Record name | 7-Hydroxycoumarin-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4-coumarinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6950-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxycoumarin-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-Hydroxycoumarin-4-acetic acid interact with fatty acids? What are the downstream effects of this interaction?

A: 7-Hydroxycoumarin-4-acetic acid, when conjugated to bovine serum albumin (BSA), forms a complex (BSA-HCA) that exhibits fluorescence quenching upon binding to fatty acids. [] This interaction allows for the sensitive detection and quantification of fatty acids in solution. [, ] The quenching effect is attributed to the partitioning of fatty acids from the BSA-HCA complex into detergent micelles above the critical micelle concentration. [] This property has been exploited to study the kinetics of fatty acid metabolism by enzymes like acyl-CoA synthetase. []

Q2: Can you provide details about the structural characteristics of 7-Hydroxycoumarin-4-acetic acid?

A: While specific spectroscopic data is not extensively outlined in the provided research, the molecular formula for 7-Hydroxycoumarin-4-acetic acid is C11H8O5. [] Its structure consists of a coumarin backbone with a hydroxyl group at the 7th position and an acetic acid group substituted at the 4th position. This structure forms the basis for its fluorescence properties and its ability to interact with specific targets.

Q3: How does the structure of 7-Hydroxycoumarin-4-acetic acid influence its ability to inhibit xanthine oxidase?

A: Research indicates that the 7-hydroxycoumarin structure is crucial for xanthine oxidase (XO) inhibition. [, ] The presence of a 6-hydroxy group, as seen in esculetin, enhances inhibitory activity, while a 6-methoxy group, like in scopoletin, reduces it. [, ] Bulkier substitutions at the 8th position also decrease inhibition. [, ] These findings highlight the importance of specific structural features for 7-Hydroxycoumarin-4-acetic acid's interaction with XO and its potential as an enzyme inhibitor.

Q4: What are some of the applications of 7-Hydroxycoumarin-4-acetic acid in sensing?

A: 7-Hydroxycoumarin-4-acetic acid's fluorescence properties make it suitable for developing sensitive and selective sensors. For example, researchers have developed a coumarin-based probe with 7-Hydroxycoumarin-4-acetic acid methyl ester as the fluorophore for detecting hydrogen sulfide (H2S) in living cells. [] Another study utilized HCAA encapsulated within a metal-organic framework (MOF) as a ratiometric fluorescence nanoprobe for the selective detection of Staphylococcus aureus. [] These examples demonstrate the versatility of HCAA in designing probes for various analytes.

Q5: Has 7-Hydroxycoumarin-4-acetic acid been explored for drug delivery applications?

A: Yes, 7-Hydroxycoumarin-4-acetic acid has been incorporated into novel amphiphilic glucose-responsive modified starch micelles for insulin delivery. [] The micelles, containing HCAA as a hydrophobic component, demonstrated glucose-sensitive insulin release, highlighting the potential of HCAA in developing smart drug delivery systems. []

Q6: Are there any studies on the potential therapeutic applications of 7-Hydroxycoumarin-4-acetic acid?

A: Research has identified 7-Hydroxycoumarin-4-acetic acid as a potential active ingredient in Herba Lysimachiae, a traditional Chinese medicine used to treat osteoarthritis. [] While further investigation is needed, this finding suggests that HCAA could have potential therapeutic benefits.

Q7: Are there alternative compounds to 7-Hydroxycoumarin-4-acetic acid for similar applications?

A: While this specific question isn't directly addressed in the provided papers, the research highlights the influence of structural modifications on 7-Hydroxycoumarin-4-acetic acid's activity. [, ] This suggests that alternative coumarin derivatives or other fluorophores with tailored properties could be explored for similar applications in sensing, drug delivery, and potentially therapeutics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

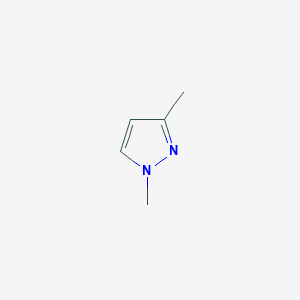

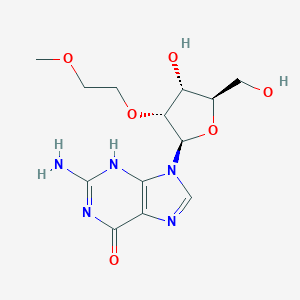

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)